3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-hydroxypropanoic acid
Description
Properties
IUPAC Name |
2-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-6-4-9(5-7-14)8-10(15)11(16)17/h9-10,15H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBZGRSMZHXROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-hydroxypropanoic acid (referred to as compound A) is a synthetic organic compound characterized by a piperidine ring and a hydroxylated propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects and interactions with various biochemical pathways.
Structural Characteristics
- Molecular Formula : C14H20N2O5
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in enhancing the compound's stability and solubility, which can influence its biological activity.
The biological activity of compound A is primarily attributed to its ability to interact with specific enzymes and receptors involved in various physiological processes. The Boc group can be removed under acidic conditions, exposing the active piperidine and carboxylic acid functionalities. This structural alteration allows for potential interactions with:
- Enzymes : Such as acetylcholinesterase, which is critical in neurotransmitter regulation.
- Receptors : Including those involved in inflammatory responses and neurodegenerative pathways.
Biological Activity Overview
Research indicates that compound A exhibits several significant biological activities:
Neuroprotective Effects
Studies have demonstrated that compound A may protect neuronal cells against oxidative stress and neuroinflammation. In vitro experiments show that it can:
- Increase cell viability in the presence of neurotoxic agents like amyloid beta (Aβ) peptides.
- Reduce levels of pro-inflammatory cytokines, such as TNF-α, indicating a potential anti-inflammatory mechanism .
Enzyme Inhibition
Compound A has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- β-secretase : The compound also shows promise in inhibiting β-secretase activity, which is crucial for reducing amyloid plaque formation .
Research Findings and Case Studies
A comprehensive review of literature highlights several key findings regarding the biological activity of compound A:
Case Study: Neuroprotection Against Amyloid Beta
In a controlled study, astrocytes treated with compound A showed a significant increase in viability when exposed to Aβ peptides compared to untreated controls. The results indicated that compound A could mitigate the cytotoxic effects associated with amyloid pathology, suggesting its potential therapeutic application in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-hydroxypropanoic acid serves as a vital building block in the synthesis of various pharmaceutical compounds. Its piperidine moiety is particularly useful for enhancing the pharmacological profiles of drugs, contributing to improved bioavailability and efficacy.
Case Study: Synthesis of Antihypertensive Agents
Research has demonstrated that derivatives of this compound can be modified to create antihypertensive agents. For instance, modifications to the piperidine ring have led to compounds with significantly improved activity against hypertension, showcasing its potential as a lead compound in drug discovery efforts .
Biochemical Applications
2. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to the metabolism of certain drugs, which could lead to enhanced efficacy and reduced side effects when used in combination therapies.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Studies have indicated that derivatives of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-hydroxypropanoic acid can act as DPP-IV inhibitors, which are crucial in the management of type 2 diabetes. The structure allows for selective binding to the enzyme, thus preventing the breakdown of incretin hormones and improving glucose metabolism .
Synthetic Applications
3. Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amide formation.
| Reaction Type | Description |
|---|---|
| Esterification | Reaction with alcohols to form esters |
| Amide Formation | Reaction with amines to produce amides |
| Coupling Reactions | Used in coupling reactions to synthesize peptides |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:
Physicochemical and Functional Comparisons
- Hydrophilicity: The target’s hydroxyl group increases water solubility compared to the non-hydroxylated analogue (CAS 154775-43-6). The fluorinated derivative (CAS 1268519-63-6) may exhibit intermediate solubility due to fluorine’s electronegativity but lower polarity than hydroxyl .
- Metabolic Stability : Fluorine in CAS 1268519-63-6 enhances resistance to enzymatic degradation, making it preferable in drug design compared to the hydroxylated target .
Preparation Methods
Synthesis of 3-(Piperidin-4-yl)-2-hydroxypropanoic Acid
The precursor can be synthesized via aldol condensation between piperidine-4-carbaldehyde and a glycolic acid derivative. For example, deprotonating ethyl glycolate with lithium diisopropylamide (LDA) enables nucleophilic attack on piperidine-4-carbaldehyde, forming the aldol adduct. Subsequent hydrolysis yields the free acid.
Key Reaction Conditions :
-
Base : LDA or NaH in THF at -78°C.
-
Aldehyde : Piperidine-4-carbaldehyde (synthesized via oxidation of 4-piperidinemethanol).
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Workup : Acidic hydrolysis (HCl, H₂O) to convert the ester to carboxylic acid.
Boc Protection
The free amine of 3-(piperidin-4-yl)-2-hydroxypropanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic THF/water system. Sodium hydroxide facilitates the reaction, achieving yields of 79–85%.
Example Protocol :
-
Dissolve 3-(piperidin-4-yl)-2-hydroxypropanoic acid (10 mmol) in THF/H₂O (1:1, 40 mL).
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Add Boc₂O (12 mmol) and NaOH (10 mmol).
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Stir at 25°C for 18 hours.
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Purify via ion-exchange resin (e.g., Bio-Rad 50WX4) and azeotropic drying with THF.
Hydroxylation of 3-(1-Boc-piperidin-4-yl)propanoic Acid
Introducing the hydroxyl group post-Boc protection offers an alternative pathway.
Synthesis of 3-(1-Boc-piperidin-4-yl)propanoic Acid
This intermediate is prepared via ester hydrolysis of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate. Lithium hydroxide monohydrate in methanol/water cleaves the methyl ester, yielding the carboxylic acid in 79% yield.
Selective Hydroxylation at C-2
The β-carbon of the propanoic acid chain is hydroxylated using Sharpless asymmetric dihydroxylation or oxidative methods :
-
Osmium Tetroxide (OsO₄) : Reacts with alkene precursors (e.g., 3-(1-Boc-piperidin-4-yl)propenoic acid) to form a vicinal diol, followed by selective oxidation to the β-hydroxy acid.
-
Electrochemical Oxidation : Applies anodic oxidation in aqueous methanol to introduce the hydroxyl group.
Challenges :
-
Regioselectivity requires directing groups or steric hindrance.
-
Over-oxidation to ketones must be controlled.
Reformatsky Reaction for β-Hydroxy Acid Formation
The Reformatsky reaction constructs the β-hydroxypropanoic acid moiety directly.
Reaction Setup
-
Zinc Enolate Formation : Treat ethyl bromoacetate with activated zinc in THF.
-
Ketone Coupling : Add Boc-piperidine-4-yl ketone (e.g., 1-Boc-piperidine-4-carbonyl chloride).
-
Hydrolysis : Convert the ester to carboxylic acid using LiOH.
Example :
-
Boc-piperidine-4-carbonyl chloride (5 mmol) reacts with zinc enolate of ethyl bromoacetate (6 mmol) in THF at 0°C.
-
After workup, ethyl 3-(1-Boc-piperidin-4-yl)-2-hydroxypropanoate is isolated (62% yield) and hydrolyzed to the acid.
Michael Addition to α,β-Unsaturated Esters
A Michael addition strategy builds the carbon chain while introducing the hydroxyl group.
Protocol
-
Nucleophile : Boc-piperidine-4-ylmagnesium bromide.
-
Electrophile : Methyl acrylate or ethyl propiolate.
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Hydroxylation : Treat the adduct with NaBH₄ or LiAlH₄ to reduce ketones to alcohols.
Optimization :
-
Use of chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective hydroxylation.
-
Protection of the hydroxyl group as a silyl ether during ester hydrolysis.
Enzymatic Hydroxylation
Biocatalytic methods leverage cytochrome P450 enzymes or hydroxylases to introduce the hydroxyl group stereoselectively.
Q & A
Basic: What are the critical synthetic steps for preparing 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-hydroxypropanoic acid?
Answer:
The synthesis typically involves:
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to prevent unwanted side reactions .
Coupling Reactions : Formation of the propanoic acid backbone via condensation between Boc-protected piperidine intermediates and hydroxypropanoic acid derivatives. Solvent choice (e.g., DCM or THF) and coupling agents (e.g., DCC/DMAP) are critical .
Hydroxy Group Retention : Use of mild reducing agents or stereoselective hydroxylation to preserve the 2-hydroxy functionality .
Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Temperature Control : Maintain 0–25°C during Boc protection to minimize racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., hexane) improve crystallization .
- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) for reduced by-product formation .
- In-Line Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
- Data-Driven Adjustments : Compare NMR (e.g., H, C) and LC-MS data with PubChem references to identify impurities and refine conditions .
Basic: What spectroscopic methods are essential for structural characterization?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect O-H stretch (~3200–3500 cm) and C=O stretches (~1700 cm) .
- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H] at m/z 316.3 for CHNO) .
Advanced: How does stereochemistry at the 2-hydroxy position affect reactivity?
Answer:
- Steric Hindrance : The (R)-configuration may hinder nucleophilic attacks on the adjacent carbonyl, altering esterification kinetics .
- Hydrogen Bonding : The (S)-enantiomer could form intramolecular H-bonds with the Boc group, influencing solubility and crystallization .
- Chiral HPLC : Use a Chiralpak® column with hexane:IPA (90:10) to resolve enantiomers and assess enantiomeric excess .
- Reactivity Studies : Compare reaction rates of (R)- and (S)-forms in peptide coupling to guide asymmetric synthesis protocols .
Basic: What are common impurities, and how are they mitigated?
Answer:
- By-Products : Unreacted Boc-piperidine (δ 3.2 ppm, piperidine CH) or deprotected intermediates.
- Mitigation Strategies :
- Chromatography : Use reverse-phase C18 columns to separate polar impurities .
- Acid Washing : Remove residual Boc groups with TFA in DCM .
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to exclude non-polar contaminants .
Advanced: How to resolve contradictions between predicted and observed spectroscopic data?
Answer:
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., using slow evaporation in MeOH) .
- Isotopic Labeling : Use O-labeled hydroxypropanoic acid to trace unexpected fragmentation in MS .
- Literature Cross-Check : Cross-reference PubChem data (CAS 1268519-63-6) for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
